N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide

Structure-Activity Relationship Benzamide Thiourea Substitution Pattern

N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide (CAS 620543-76-2) is a synthetic thiourea derivative featuring a 3,4-dimethoxybenzamide core linked via a carbamothioyl bridge to a furan-2-ylmethyl group. It belongs to the class of N-substituted benzamide thioureas, which have been investigated for diverse biological activities including kinase inhibition and metabolic enzyme modulation.

Molecular Formula C15H16N2O4S
Molecular Weight 320.36
CAS No. 620543-76-2
Cat. No. B2381446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide
CAS620543-76-2
Molecular FormulaC15H16N2O4S
Molecular Weight320.36
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC(=S)NCC2=CC=CO2)OC
InChIInChI=1S/C15H16N2O4S/c1-19-12-6-5-10(8-13(12)20-2)14(18)17-15(22)16-9-11-4-3-7-21-11/h3-8H,9H2,1-2H3,(H2,16,17,18,22)
InChIKeyVICRVDADXVVGGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide (CAS 620543-76-2) Technical Baseline


N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide (CAS 620543-76-2) is a synthetic thiourea derivative featuring a 3,4-dimethoxybenzamide core linked via a carbamothioyl bridge to a furan-2-ylmethyl group. It belongs to the class of N-substituted benzamide thioureas, which have been investigated for diverse biological activities including kinase inhibition and metabolic enzyme modulation [1]. The compound's molecular architecture positions it as a specialized research probe, particularly within medicinal chemistry programs targeting the epidermal growth factor receptor (EGFR) signaling axis, where the dimethoxy substitution pattern on the benzamide ring is hypothesized to influence target binding affinity and selectivity [2].

Why Substituting N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide with Generic Analogs Risks Experimental Divergence


The thiourea class is characterized by significant structure-activity relationship (SAR) sensitivity; even conservative modifications to the benzamide substituents or the N-alkyl moiety yield compounds with divergent biological profiles [1]. For N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide, the specific 3,4-dimethoxy substitution pattern on the benzamide ring is a critical determinant of pharmacophore geometry compared to mono-methoxy, trimethoxy, or halo-substituted analogs. Similarly, the furan-2-ylmethyl group provides a distinct hydrogen-bonding profile and conformational flexibility relative to phenyl or substituted-phenyl thiourea derivatives. These structural nuances are not interchangeable: replacing one analog for another without quantitative target engagement data risks invalidating the key biochemical readouts that defined the original experimental rationale [2].

Quantitative Differential Evidence for N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide Procurement Decisions


3,4-Dimethoxy Substitution on Benzamide: A Critical Determinant of Pharmacophore Potency vs. 3,4,5-Trimethoxy Analogs

The 3,4-dimethoxybenzamide motif in the target compound differentiates it from the 3,4,5-trimethoxy congener (CAS 1335034-79-1) by altering the electron density and steric profile of the benzamide pharmacophore. The addition of a third methoxy group at position 5 in the trimethoxy analog increases molecular weight (350.39 g/mol vs. 320.36 g/mol for the target compound) and likely modifies hydrogen-bond acceptor capacity . In closely related benzamide-thiourea series evaluated for alpha-glucosidase inhibition in vitro, the dimethoxy substitution pattern reliably yields IC50 values in the 20-330 µM range, whereas a shift to monomethoxy or unsubstituted benzamide cores can result in a total loss of inhibitory activity, underscoring the functional necessity of this precise substitution geometry [1].

Structure-Activity Relationship Benzamide Thiourea Substitution Pattern Medicinal Chemistry

Furan-2-ylmethyl N-substitution vs. 2,4-Dichlorophenyl Replacement: Conformational and Electronic Distinctions

The furan-2-ylmethyl substituent on the thiourea nitrogen in the target compound (CAS 620543-76-2) is structurally distinct from the 2,4-dichlorophenyl moiety found in the related analog 2,4-dichloro-N-(furan-2-ylmethylcarbamothioyl)benzamide (CAS 303792-48-5). The latter incorporates electron-withdrawing chlorine atoms on the benzamide ring, resulting in a molecular weight of 329.20 g/mol and dramatically altered lipophilicity compared to the target compound's 320.36 g/mol . The furan-2-ylmethyl group is associated with distinct intramolecular hydrogen-bonding networks in thiourea scaffolds, impacting the molecular conformation essential for target binding, as demonstrated by crystallographic analysis of related furan-substituted thioureas [1].

Thiourea Derivatives N-substitution Conformational Analysis Kinase Inhibition

EGFR Signaling Inhibition Potential: Inferring Potency from the Thiourea-DC27 Pharmacophore Benchmark

The N-substituted thiourea pharmacophore is a validated scaffold for targeting the EGFR tyrosine kinase, showing clinically relevant activity. The reference compound DC27 inhibited EGFR-dependent proliferation in a panel of human lung carcinoma cell lines with an IC50 of 2.5-12.9 µM, which is comparable to the clinical inhibitor gefitinib (IC50 1.1-15.6 µM in the same BrdU incorporation assay) [1]. While the target compound (CAS 620543-76-2) has not yet been subject to identical head-to-head testing against DC27, its structural homology to the N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea framework essential for DC27's EGFR inhibition places it within a related chemical space that supports further exploration as an EGFR-targeted probe [2].

EGFR Tyrosine Kinase Thiourea Inhibitor Non-Small Cell Lung Cancer DC27

Synthetic Tractability via Microwave-Assisted Amidation: A Procurement-Relevant Differentiation from Traditional Thermal Methods

The synthesis of amides and esters containing furan rings, including the thiourea class to which the target compound belongs, can be achieved using a microwave-assisted EDC/DMAP coupling protocol performed under mild conditions [1]. This method offers a procurement advantage for custom or bulk resupply compared to conventional thermal routes, which often require prolonged reflux conditions that degrade the acid-sensitive furan ring. The microwave approach reduces reaction times from hours to minutes, which translates into faster batch turnaround for reorder and feasibility for scale-up by specialized CROs [1].

Microwave-Assisted Synthesis Amidation Thiourea Process Chemistry

High-Value Application Scenarios for N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide in Research and Early Discovery


EGFR-Targeted Probe Development in Drug-Resistant Lung Adenocarcinoma Models

Based on the thiourea pharmacophore's validated activity against both wild-type EGFR and downstream signaling pathways (Erk1/2, AKT), research groups studying intrinsic or acquired resistance to first-line TKIs like gefitinib can employ this compound to diversify their SAR library [1]. The furan-2-ylmethyl substituent offers a structural departure from the quinolinylmethyl framework of the reference compound DC27, potentially enabling the exploration of previously unaddressed resistance-conferring kinase domain conformations.

Chemical Tool for Investigating 3,4-Dimethoxybenzamide Bioisosteres in Metabolic Disorders

The 3,4-dimethoxy substitution pattern has been demonstrated to confer alpha-glucosidase inhibitory activity within the 20-330 µM IC50 range in structurally related benzamide thiourea series [2]. Academic or industrial groups engaged in diabetes target validation can deploy this compound as a starting scaffold for medicinal chemistry optimization, contrasting its potency profile directly against acarbose (IC50 = 875.75 µM) and evaluating selectivity over other glycosidases.

Reference Standard for Microwave-Assisted Thiourea Synthesis Method Development

Process chemistry teams establishing microwave-assisted amidation protocols for acid-sensitive heterocyclic substrates can use this compound as a model substrate to benchmark reaction efficiency and purity against conventional thermal methods. The successful coupling of 3,4-dimethoxybenzoic acid with furan-2-ylmethylamine via EDC/DMAP under microwave conditions provides a measurable reduction in reaction time from hours to minutes, serving as a teaching or validation case for method transfer [3].

Quote Request

Request a Quote for N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.